molecular formula C16H16N2 B7794558 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole CAS No. 887570-88-9

1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole

Cat. No.: B7794558
CAS No.: 887570-88-9
M. Wt: 236.31 g/mol
InChI Key: MUUQZQCWHODSID-UHFFFAOYSA-N
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Description

1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of the pyrrole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable phenyl derivative under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyrrole ring are replaced by other groups.

Scientific Research Applications

1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-2-[3-(1-methylpyrrol-2-yl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-17-10-4-8-15(17)13-6-3-7-14(12-13)16-9-5-11-18(16)2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUQZQCWHODSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=CC=C2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256970
Record name 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-88-9
Record name 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887570-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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